

# comparison of different catalytic systems for cyclopropenone transformations

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## Compound of Interest

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## A Comparative Guide to Catalytic Systems for Cyclopropenone Transformations

Cyclopropenones, highly strained three-membered ring ketones, are versatile building blocks in organic synthesis. Their inherent reactivity, stemming from significant ring strain and the electrophilic nature of the carbonyl group, allows them to participate in a wide array of chemical transformations. The development of catalytic systems to control the reactivity and selectivity of these transformations is a vibrant area of research, offering access to diverse and complex molecular architectures. This guide provides a comparative overview of different catalytic systems employed in cyclopropenone transformations, focusing on transition metal catalysis and organocatalysis.

## Overview of Catalytic Systems

Various catalytic systems have been developed to harness the synthetic potential of cyclopropenones, primarily focusing on cycloaddition and annulation reactions. These can be broadly categorized into transition metal catalysis and organocatalysis.

- **Transition Metal Catalysis:** Transition metals, particularly those from the platinum group, have proven highly effective in activating cyclopropenones. Common catalysts include complexes of rhodium, gold, silver, and cobalt. These catalysts can operate through various mechanisms, often involving oxidative addition, C-C bond cleavage, and the formation of metal-carbene or metallacyclic intermediates.

- **Organocatalysis:** Organocatalysis has emerged as a powerful, metal-free alternative for activating cyclopropenones. Phosphines and N-heterocyclic carbenes (NHCs) are the most prominent organocatalysts in this domain. These catalysts typically function by nucleophilic attack on the cyclopropenone ring, leading to ring-opening and the formation of reactive zwitterionic intermediates.

The choice of catalytic system significantly influences the outcome of the reaction, dictating the type of transformation, product structure, and stereoselectivity.

## Data Presentation: Performance of Catalytic Systems

The following tables summarize the performance of different catalytic systems in key cyclopropenone transformations, providing a quantitative comparison of their efficacy.

Table 1: Rhodium-Catalyzed [3+2] Cycloaddition of Cyclopropenones with Alkynes

Entry	Cycloproponone	Alkyne	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref.
1	Diphenylcycloproponone	Phenylacetylene	[Rh(CO) <sub>2</sub> Cl] <sub>2</sub> (1)	Toluene	80	1	95	[1]
2	Diphenylcycloproponone	1-Octyne	[Rh(CO) <sub>2</sub> Cl] <sub>2</sub> (1)	Toluene	80	1	85	[1]
3	Diphenylcycloproponone	Methyl propiolate	[Rh(CO) <sub>2</sub> Cl] <sub>2</sub> (1)	Toluene	80	1	88	[1]
4	Phenyl methylcyclopropanone	Diphenylacetylene	[Rh(CO) <sub>2</sub> Cl] <sub>2</sub> (5)	Toluene	110	12	57	[1]

Table 2: Phosphine-Catalyzed [3+2] Annulation of Cyclopropanones with Aldehydes

Entry	Cyclopropenone	Aldehyde	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref.
1	Diphenylcyclopropenone	Benzaldehyde	PMe <sub>3</sub> (10)	Toluene	25	1	92	<a href="#">[2]</a>
2	Diphenylcyclopropenone	4-Chlorobenzaldehyde	PMe <sub>3</sub> (10)	Toluene	25	1	95	<a href="#">[2]</a>
3	Diphenylcyclopropenone	Furfural	PMe <sub>3</sub> (10)	Toluene	25	1	85	<a href="#">[2]</a>
4	Diphenylcyclopropenone	Cinnamaldehyde	PMe <sub>3</sub> (10)	Toluene	25	1	78	<a href="#">[2]</a>

Table 3: Silver-Catalyzed [3+2] Annulation of Cyclopropenones with Formamides

Entry	Cyclopropane	Formamide	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref.
1	Diphenylcyclopropane	DMF	Ag <sub>2</sub> CO <sub>3</sub> (10)	DCE	80	12	85	[3]
2	Di(p-tolyl)cyclopropane	DMF	Ag <sub>2</sub> CO <sub>3</sub> (10)	DCE	80	12	82	[3]
3	Di(p-anisyl)cyclopropane	DMF	Ag <sub>2</sub> CO <sub>3</sub> (10)	DCE	80	12	78	[3]
4	Diphenylcyclopropane	N-methylformamide	Ag <sub>2</sub> CO <sub>3</sub> (10)	DCE	80	12	75	[3]

Table 4: Cobalt-Catalyzed Hydroalkylation of Cyclopropenes\*

Entry	Cyclopropene	Alkyl Halide	Catalyst (mol%)	Ligand (mol%)	Yield (%)	dr	ee (%)	Ref.
1	3,3-Dimethyl-1,2-diphenylcyclopropene	1-Iodoadamantane	Co(acac) <sub>2</sub> (10)	Chiral Phosphine (12)	95	>19:1	98	[4]
2	3,3-Dimethyl-1,2-diphenylcyclopropene	Isopropyl iodide	Co(acac) <sub>2</sub> (10)	Chiral Phosphine (12)	88	>19:1	97	[4]
3	3,3-Dimethyl-1,2-diphenylcyclopropene	Cyclohexyl iodide	Co(acac) <sub>2</sub> (10)	Chiral Phosphine (12)	92	>19:1	99	[4]
4	3-Methyl-3-phenyl-1,2-diphenylcyclopropene	1-Iodoadamantane	Co(acac) <sub>2</sub> (10)	Chiral Phosphine (12)	85	>19:1	96	[4]

\*Note: While this table describes transformations of cyclopropenes, the catalytic system is highly relevant and demonstrates the broader utility of these catalysts in strained ring chemistry.

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: General Procedure for Rhodium-Catalyzed [3+2] Cycloaddition of Cyclopropenones with Alkynes<sup>[1]</sup>

To a solution of the cyclopropenone (0.2 mmol) in toluene (2 mL) in a sealed tube was added the alkyne (0.24 mmol) and  $[\text{Rh}(\text{CO})_2\text{Cl}]_2$  (0.002 mmol, 1 mol%). The tube was sealed and the mixture was stirred at 80 °C for 1 hour. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired cyclopentadienone.

Protocol 2: General Procedure for Phosphine-Catalyzed [3+2] Annulation of Cyclopropenones with Aldehydes<sup>[2][5]</sup>

To a solution of the cyclopropenone (0.2 mmol) and the aldehyde (0.4 mmol) in toluene (2 mL) was added trimethylphosphine (1.0 M in toluene, 0.02 mL, 10 mol%) at room temperature under an argon atmosphere. The reaction mixture was stirred at 25 °C for 1 hour. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to give the corresponding butenolide.

Protocol 3: General Procedure for Silver-Catalyzed [3+2] Annulation of Cyclopropenones with Formamides<sup>[3]</sup>

A mixture of the cyclopropenone (0.2 mmol), the formamide (1.0 mL), and  $\text{Ag}_2\text{CO}_3$  (0.02 mmol, 10 mol%) in 1,2-dichloroethane (DCE, 2 mL) was stirred in a sealed tube at 80 °C for 12 hours. After completion of the reaction, the mixture was cooled to room temperature and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by preparative thin-layer chromatography to afford the  $\gamma$ -aminobutenolide product.

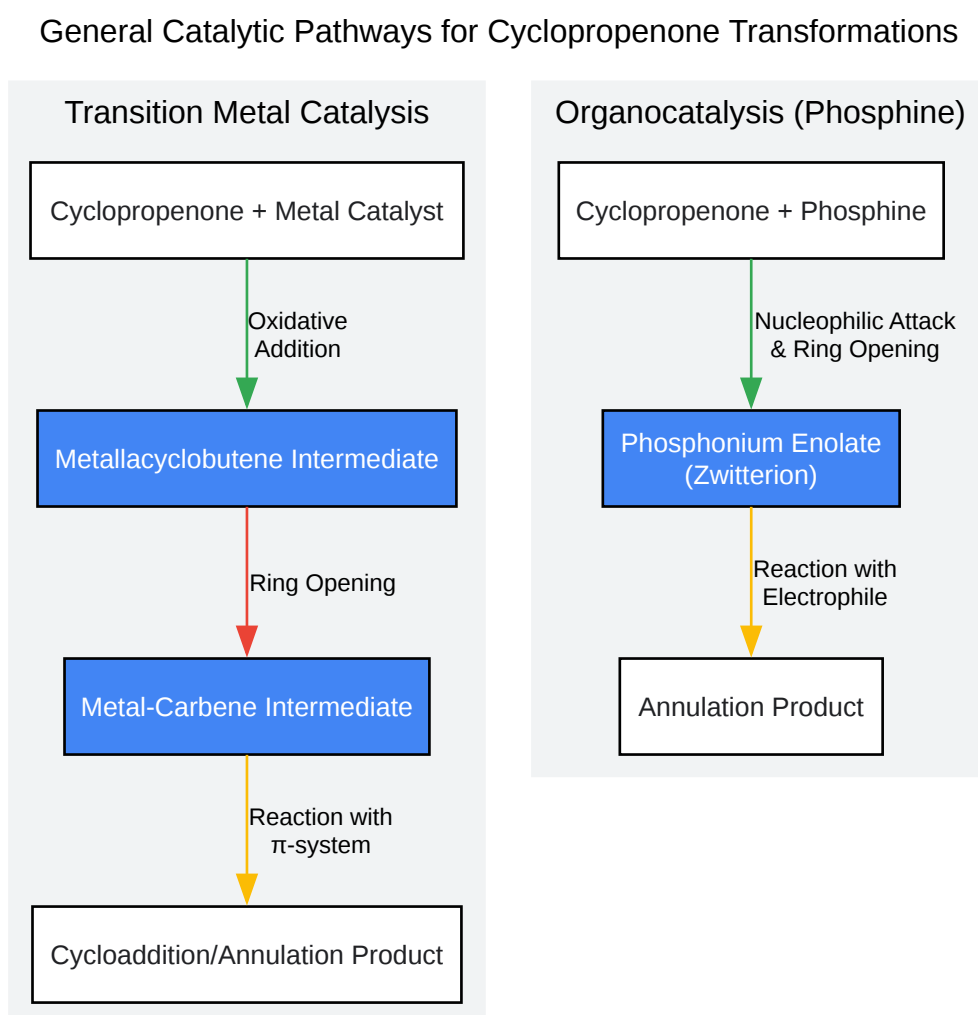
Protocol 4: General Procedure for Enantioselective Cobalt-Catalyzed Hydroalkylation of Cyclopropenes<sup>[4]</sup>

In a nitrogen-filled glovebox,  $\text{Co}(\text{acac})_2$  (0.02 mmol, 10 mol%) and the chiral phosphine ligand (0.024 mmol, 12 mol%) were added to a vial. Anhydrous THF (1.0 mL) was added, and the

mixture was stirred at room temperature for 30 minutes. The cyclopropene (0.2 mmol) and the alkyl iodide (0.3 mmol) were then added. The vial was sealed and the reaction mixture was stirred at 25 °C for 24 hours. The reaction was quenched by exposure to air, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to yield the enantioenriched cyclopropane product.

## Mandatory Visualizations

Diagram 1: General Catalytic Pathways

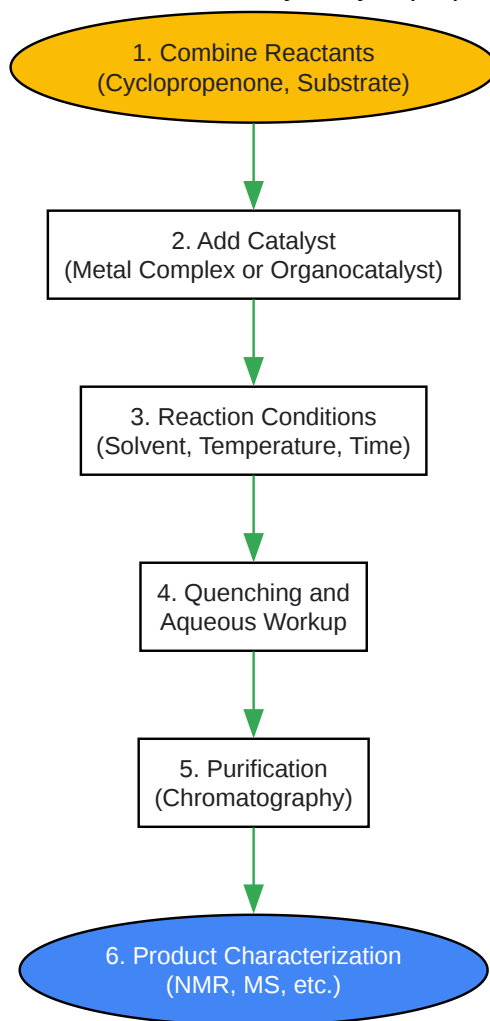


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Caption: Overview of transition metal and organocatalytic pathways.

Diagram 2: Experimental Workflow for a Catalytic Reaction

General Experimental Workflow for Catalytic Cyclopropanone Transformation



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Caption: A typical experimental workflow for catalytic reactions.

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